2-[(E)-propylsulfanyliminomethyl]phenol
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Overview
Description
2-[(E)-propylsulfanyliminomethyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, specifically, has a propylsulfanyliminomethyl group attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-propylsulfanyliminomethyl]phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of a halogenated phenol with a propylsulfanyliminomethyl group under basic conditions can yield the desired compound .
Industrial Production Methods
On an industrial scale, phenols are often produced through the pyrolysis of the sodium salt of benzene sulfonic acid, the Dow process, or the air oxidation of cumene . These methods can be adapted to produce specific substituted phenols, including this compound, by introducing the appropriate substituents during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-propylsulfanyliminomethyl]phenol undergoes several types of chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common for phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, halo, and sulfo derivatives of phenol.
Scientific Research Applications
2-[(E)-propylsulfanyliminomethyl]phenol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-propylsulfanyliminomethyl]phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Antioxidant Activity: It donates hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2-[(E)-propylsulfanyliminomethyl]phenol can be compared with other phenolic compounds such as catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) These compounds share the phenol moiety but differ in their substituents and, consequently, their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-[(E)-propylsulfanyliminomethyl]phenol |
InChI |
InChI=1S/C10H13NOS/c1-2-7-13-11-8-9-5-3-4-6-10(9)12/h3-6,8,12H,2,7H2,1H3/b11-8+ |
InChI Key |
FIHGKDFSMTXPDG-DHZHZOJOSA-N |
Isomeric SMILES |
CCCS/N=C/C1=CC=CC=C1O |
Canonical SMILES |
CCCSN=CC1=CC=CC=C1O |
Origin of Product |
United States |
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